GPI 15427

Catalog No.
S548574
CAS No.
805242-85-7
M.F
C20H20N4O2
M. Wt
348.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
GPI 15427

CAS Number

805242-85-7

Product Name

GPI 15427

IUPAC Name

4-[(4-methylpiperazin-1-yl)methyl]-8-oxa-15,16-diazatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2(7),3,5,9,11,13(17)-heptaen-14-one

Molecular Formula

C20H20N4O2

Molecular Weight

348.4 g/mol

InChI

InChI=1S/C20H20N4O2/c1-23-7-9-24(10-8-23)12-13-5-6-16-15(11-13)19-18-14(20(25)22-21-19)3-2-4-17(18)26-16/h2-6,11H,7-10,12H2,1H3,(H,22,25)

InChI Key

DZRLVSOGARUEGQ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

GPI 15427, GPI-15427, GPI15427

Canonical SMILES

CN1CCN(CC1)CC2=CC3=C(C=C2)OC4=CC=CC5=C4C3=NNC5=O

The exact mass of the compound 10-((4-Methylpiperazin-1-yl)methyl)chromeno(4,3,2-de)phthalazin-3(2H)-one is 348.15863 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

GPI 15427 (CAS 805242-85-7) is a highly potent, orally bioavailable, and water-soluble poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor, characterized by an IC50 of 31 nM [2]. Unlike many conventional PARP inhibitors that suffer from poor aqueous solubility and limited tissue distribution, GPI 15427 features a piperazine moiety that confers excellent solubility and enables robust blood-brain barrier (BBB) penetration [1]. It is primarily procured for advanced preclinical modeling of central nervous system (CNS) malignancies—such as orthotopic glioblastoma and intracranial melanoma—and ischemia-reperfusion injury, where it acts as a highly predictable chemosensitizer and anti-inflammatory agent [REFS-1, REFS-2].

Generic substitution with older-generation PARP inhibitors (e.g., 3-aminobenzamide) or non-BBB-penetrant analogs (e.g., rucaparib, talazoparib) routinely fails in neuro-oncology and systemic in vivo models due to inadequate pharmacokinetic profiles [1]. Many in-class alternatives suffer from poor aqueous solubility, necessitating complex intravenous formulations or harsh solvent vehicles that confound in vivo toxicity readouts [2]. In contrast, GPI 15427 provides a brain-to-plasma concentration ratio exceeding 3.0 and substantial oral bioavailability, ensuring that target therapeutic concentrations are achieved in the CNS without formulation artifacts [1]. Furthermore, substituting with other water-soluble agents like 5-AIQ lacks the robust pharmacokinetic predictability required for accurate post-injury dosing in ischemia models [2].

Superior Blood-Brain Barrier (BBB) Penetration for CNS Targeting

In pharmacokinetic evaluations, oral administration of GPI 15427 achieves a brain-to-plasma concentration ratio of 3.37 at 0.5 hours and 3.19 at 1 hour, with absolute brain levels reaching up to 2301 ng/g [1]. This is a stark contrast to standard systemic PARP inhibitors like rucaparib or talazoparib, which exhibit limited BBB penetration due to P-glycoprotein efflux. This >3-fold brain accumulation ensures reliable target engagement in intracranial tumor models without requiring direct intracerebral injection [1].

Evidence DimensionBrain-to-plasma concentration ratio
Target Compound DataGPI 15427: 3.37 at 0.5 h; 3.19 at 1 h
Comparator Or BaselineSystemic PARP inhibitors (e.g., rucaparib): Limited BBB penetration (<1.0 ratio)
Quantified Difference>3-fold higher concentration in brain relative to plasma
Conditions40 mg/kg oral dosing in Sprague-Dawley rats

Essential for procuring a PARP inhibitor for orthotopic glioblastoma or intracranial metastasis models where CNS exposure is the primary limiting factor.

High Aqueous Solubility and Oral Bioavailability

The incorporation of a piperazine moiety in GPI 15427 confers high aqueous solubility, allowing for straightforward oral formulation. Following a single 40 mg/kg oral dose, it achieves a substantial plasma Cmax of 1041 ± 516 ng/ml [1]. This processability differentiates it from older PARP inhibitors (like phenanthridinones) that require complex, potentially toxic solvent vehicles for in vivo administration, and from 5-AIQ, which lacks the established oral pharmacokinetic predictability required for post-injury dosing [2].

Evidence DimensionOral Bioavailability (Plasma Cmax) and Formulation
Target Compound DataGPI 15427: Cmax = 1041 ± 516 ng/ml; highly water-soluble
Comparator Or BaselineOlder PARP inhibitors: Poor solubility requiring IV/complex vehicles
Quantified DifferenceEnables stable oral dosing with predictable systemic exposure
ConditionsSingle 40 mg/kg oral dose in in vivo models

Allows for non-invasive, repetitive oral dosing regimens in prolonged preclinical survival studies, reducing animal stress and formulation artifacts.

Potent in vivo Chemosensitization with Temozolomide

When used in combination with the DNA-alkylating agent temozolomide (TMZ), GPI 15427 significantly enhances survival in intracranial tumor models. In murine B16 melanoma and L5178Y lymphoma models, systemic administration of GPI 15427 prior to TMZ significantly increased the life span of tumor-bearing mice and reduced pulmonary metastases (p=0.004) compared to TMZ monotherapy [1]. This demonstrates its functional superiority in overcoming TMZ resistance via Base Excision Repair (BER) blockade [1].

Evidence DimensionIn vivo survival and metastasis reduction
Target Compound DataGPI 15427 + TMZ: Significant life span extension and reduced metastases
Comparator Or BaselineTMZ monotherapy: Baseline survival, higher metastasis rate
Quantified DifferenceStatistically significant reduction in metastases (p=0.004) and increased survival
Conditions40 mg/kg GPI 15427 + 100 mg/kg TMZ in syngeneic mice

Validates the compound as a premier chemosensitizer for researchers evaluating alkylating agent resistance mechanisms in neuro-oncology.

Nanomolar Enzyme Inhibition Potency

GPI 15427 acts as a highly potent inhibitor of purified PARP-1, demonstrating an IC50 of 31 nM [1]. This represents a roughly 1000-fold increase in potency compared to first-generation PARP inhibitors like 3-aminobenzamide (IC50 ~30 µM). This high affinity ensures complete target inhibition at lower concentrations, minimizing the risk of off-target effects in sensitive cellular assays [1].

Evidence DimensionPARP-1 IC50
Target Compound DataGPI 15427: 31 nM
Comparator Or Baseline3-aminobenzamide: ~30 µM
Quantified Difference~1000-fold greater potency for PARP-1 inhibition
ConditionsPurified PARP-1 enzyme assay

Ensures complete target inhibition at lower doses, minimizing off-target toxicity in sensitive in vitro and in vivo assays.

Neuro-Oncology and Glioblastoma Xenograft Modeling

Due to its >3.0 brain-to-plasma ratio, GPI 15427 is the ideal PARP inhibitor for orthotopic models of glioblastoma, intracranial melanoma, and brain lymphoma, particularly when evaluating combinations with DNA-alkylating agents like temozolomide [1].

Oral Chemosensitization Assays

The compound's high aqueous solubility and oral bioavailability (Cmax ~1041 ng/ml) make it a preferred candidate for long-term, repeated-dose preclinical studies where intravenous administration is impractical or stressful to the animal model[1].

Ischemia-Reperfusion and Colitis Models

Its water solubility and rapid systemic distribution allow for effective post-injury administration in models of splanchnic artery occlusion (SAO) shock and dinitrobenzene sulfonic acid (DNBS)-induced colitis, where it acts to significantly reduce inflammatory cell infiltration [2].

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

348.15862589 Da

Monoisotopic Mass

348.15862589 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

70SQZ3QY6L

MeSH Pharmacological Classification

Poly(ADP-ribose) Polymerase Inhibitors

Wikipedia

Gpi-15427

Dates

Last modified: 02-18-2024
1: Khan K, Araki K, Wang D, Li G, Li X, Zhang J, Xu W, Hoover RK, Lauter S, O'Malley B Jr, Lapidus RG, Li D. Head and neck cancer radiosensitization by the novel poly(ADP-ribose) polymerase inhibitor GPI-15427. Head Neck. 2010 Mar;32(3):381-91. doi: 10.1002/hed.21195. PubMed PMID: 19672867.
2: Di Paola R, Mazzon E, Xu W, Genovese T, Ferrraris D, Muià C, Crisafulli C, Zhang J, Cuzzocrea S. Treatment with PARP-1 inhibitors, GPI 15427 or GPI 16539, ameliorates intestinal damage in rat models of colitis and shock. Eur J Pharmacol. 2005 Dec 19;527(1-3):163-71. Epub 2005 Nov 28. PubMed PMID: 16310767.
3: Tentori L, Leonetti C, Scarsella M, Vergati M, Xu W, Calvin D, Morgan L, Tang Z, Woznizk K, Alemu C, Hoover R, Lapidus R, Zhang J, Graziani G. Brain distribution and efficacy as chemosensitizer of an oral formulation of PARP-1 inhibitor GPI 15427 in experimental models of CNS tumors. Int J Oncol. 2005 Feb;26(2):415-22. PubMed PMID: 15645126.
4: Tentori L, Leonetti C, Scarsella M, D'Amati G, Vergati M, Portarena I, Xu W, Kalish V, Zupi G, Zhang J, Graziani G. Systemic administration of GPI 15427, a novel poly(ADP-ribose) polymerase-1 inhibitor, increases the antitumor activity of temozolomide against intracranial melanoma, glioma, lymphoma. Clin Cancer Res. 2003 Nov 1;9(14):5370-9. PubMed PMID: 14614022.

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